N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21(18-13-11-17(12-14-18)16-7-3-1-4-8-16)22-15-20-23-24-25-26(20)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFTXCXDMNFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized
Biological Activity
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
- Molecular Formula : CHNO
- Molecular Weight : 358.4 g/mol
- CAS Number : Not specified in the sources reviewed.
The compound primarily functions as an inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. HDAC6 inhibition leads to increased acetylation of α-tubulin and other substrates, which can promote apoptosis in cancer cells and enhance the efficacy of other therapeutic agents.
In Vitro Studies
Research indicates that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, studies have shown IC values in the low micromolar range when tested against leukemia cell lines, indicating effective inhibition of cell proliferation.
| Cell Line | IC (µM) |
|---|---|
| K562 (Chronic Myelogenous Leukemia) | 0.10 |
| HL60 (Acute Myeloid Leukemia) | 0.15 |
| U937 (Human Monocytic Leukemia) | 0.12 |
Structure-Activity Relationship (SAR)
The structure of this compound allows for specific interactions with the HDAC6 enzyme. The phenyl and biphenyl moieties contribute to hydrophobic interactions that enhance binding affinity. The tetrazole ring is crucial for the compound's biological activity, as it participates in hydrogen bonding with key residues within the enzyme's active site.
Case Study 1: Combination Therapy
A study demonstrated that combining this compound with bortezomib resulted in significantly enhanced cytotoxicity compared to either agent alone. This suggests a synergistic effect that could be exploited in therapeutic settings for treating resistant forms of leukemia.
Case Study 2: Neurodegenerative Disease Models
In models of neurodegenerative diseases, the compound exhibited neuroprotective effects by promoting acetylation of tau proteins, thus preventing their aggregation. This activity positions this compound as a potential candidate for further development in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Scaffold Modifications
Biphenyl Carboxamide Derivatives
N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (Compound 4) :
This analogue replaces the tetrazole with a sulfonamide group. Sulfonamides are potent inhibitors of carbonic anhydrase due to their zinc-binding capacity. The biphenyl carboxamide scaffold here was optimized with hydrophobic fragments (e.g., naphthyl, diphenylmethane), highlighting the importance of lipophilic groups in enhancing binding affinity .GR 127935 :
A biphenyl-4-carboxamide derivative functionalized with a 5-methyl-1,2,4-oxadiazole and piperazinyl-methoxy groups. The oxadiazole acts as a bioisostere, similar to tetrazole, but with distinct electronic properties. This compound exhibits high selectivity for 5-HT1B/1D receptors, demonstrating how substituent variation (e.g., oxadiazole vs. tetrazole) influences receptor specificity .
Tetrazole-Containing Analogues
- N-(1-Oxopentyl)-N-[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine: This valsartan-related compound shares the biphenyl-tetrazole motif but incorporates an L-valine residue. The amino acid enhances solubility (e.g., pH-dependent solubility up to 100 mg/100 mL at pH 10.06) and is critical for angiotensin II receptor antagonism.
Heterocyclic Substituent Variations
Thiazole and Cyclopropane Derivatives
- N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide: This compound replaces the tetrazole with a thiazole ring and introduces a cyclopropane-carboxamide group. The thiazole enhances π-π stacking, while the rigid cyclopropane may restrict conformational flexibility, improving target selectivity.
Pyrazole and Sulfonamide Hybrids
- N-Carbamimidoyl-4-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-benzenesulfonamide (Compound 13): Features a pyrazole ring conjugated to a sulfonamide. Pyrazoles are electron-deficient heterocycles that enhance metabolic stability. The compound’s IR data (C=N stretch at 1598 cm⁻¹) and high yield (87%) suggest synthetic accessibility, though its activity profile remains unstated .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What are the common synthetic routes for N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide?
Methodological Answer:
The synthesis typically involves three key steps:
Formation of the tetrazole ring : Azide-Mannich reactions or cycloaddition methods are employed, often requiring protection of the tetrazole nitrogen (e.g., using triphenylmethyl groups) to prevent side reactions .
Biphenyl coupling : Suzuki-Miyaura cross-coupling or Ullmann reactions are used to construct the biphenyl core.
Carboxamide linkage : Amide bond formation via activation of the carboxylic acid (e.g., using EDCI/HOBt) and coupling with the tetrazole-containing amine.
Example Protocol :
- Deprotection of triphenylmethyl-protected tetrazole intermediates (e.g., using oxalic acid) .
- Purification via automated flash chromatography or recrystallization, as demonstrated in analogous biphenyl carboxamide syntheses .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR confirm the biphenyl backbone and tetrazole methyl linkage. For example, aromatic protons in biphenyl systems appear as multiplets (δ 7.2–7.8 ppm), while the tetrazole methyl group resonates near δ 4.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks).
- Elemental Analysis : Confirms stoichiometry (C, H, N percentages).
Advanced: How can conflicting bioactivity results in different assays be resolved?
Methodological Answer:
Discrepancies may arise from assay conditions, target specificity, or compound stability. Strategies include:
- Dose-Response Curves : Establish IC values across multiple concentrations to account for variability .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., biphenyl-tetrazole derivatives with known activities) .
- Stability Testing : Evaluate degradation under physiological conditions (e.g., pH, temperature) using HPLC .
Example : A study noted varying cytotoxic effects of tetrazole derivatives in Daphnia magna vs. mammalian cells, attributed to differences in membrane permeability .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Protection-Deprotection : Use triphenylmethyl groups to stabilize the tetrazole during biphenyl coupling, followed by acidic deprotection (e.g., oxalic acid) .
- Catalytic Systems : Employ Pd catalysts (e.g., Pd(PPh)) for efficient Suzuki couplings .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance amide bond formation .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetrazole Protection | Triphenylmethyl chloride, DMF | 85–90 | |
| Biphenyl Coupling | Pd(PPh), KCO, DME | 70–75 | |
| Amide Formation | EDCI, HOBt, DCM | 65–80 |
Basic: What are the key challenges in synthesizing the tetrazole moiety?
Methodological Answer:
- Regioselectivity : Ensuring 1-phenyl substitution over 2-phenyl isomers requires careful control of azide reaction conditions .
- Acid Sensitivity : Tetrazoles are prone to decomposition under strong acidic conditions; use mild deprotection (e.g., oxalic acid) .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates tetrazole intermediates .
Advanced: How can isomerism in biphenyl-tetrazole derivatives be resolved?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Crystallography : X-ray diffraction confirms spatial arrangements, as demonstrated for analogous N-cyclohexyl-biphenyl carboxamides .
- Dynamic NMR : Detect rotational barriers in biphenyl systems to identify atropisomers .
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Anticancer Potential : Modulates apoptosis pathways via interaction with kinase targets (e.g., EGFR inhibition) .
- Antimicrobial Activity : Tetrazole moieties disrupt bacterial cell wall synthesis .
- Enzyme Inhibition : Biphenyl carboxamides act as antagonists for receptors like TRP channels .
Advanced: How do structural modifications impact bioactivity?
Methodological Answer:
- Tetrazole Substitution : Replacing phenyl with electron-withdrawing groups (e.g., CF) enhances metabolic stability but may reduce solubility .
- Biphenyl Linkers : Longer alkyl chains (e.g., propyl vs. methyl) improve membrane permeability but increase lipophilicity .
Case Study : A derivative with a 4-fluorophenyl group showed 2-fold higher cytotoxicity in MCF-7 cells compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
